Piperidine,2-(4-bromophenyl)-,HCl
Description
Chemical Structure and Properties Piperidine,2-(4-bromophenyl)-,HCl (CAS: 1889137-82-9) is a piperidine derivative with a 4-bromophenyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₅BrClN, with an average molecular mass of 276.60 g/mol and a monoisotropic mass of 275.0076 g/mol . The compound is identified under multiple synonyms, including 4-(4-Bromophenyl)piperidine hydrochloride and 2-(4-BROMO-PHENYL)-PIPERIDINE HYDROCHLORIDE.
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H |
InChI Key |
FQSBRSQZZYXUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
1-(2-(4-Triazolylphenoxy)ethyl)piperidine HCl (Compound 3o)
- Molecular Formula : C₁₅H₂₀N₄O·HCl (MW: 308.81 g/mol)
- Key Features: Contains a triazole-substituted phenoxyethyl chain.
- Properties : Melting point 85–87°C, yield 72% .
- The higher molecular weight and polar substituents may reduce lipophilicity.
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl
- Molecular Formula: C₁₁H₁₄ClNO₂S·HCl (MW: 296.21 g/mol)
- Key Features : Sulfonyl group at the 4-position with a chlorophenyl substituent.
- Properties : The sulfonyl group increases acidity and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Comparison : Unlike the target compound’s bromophenyl group, the sulfonyl-chlorophenyl moiety may confer stronger electrostatic interactions in biological systems.
Halogen and Aromatic Ring Modifications
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl
- Molecular Formula: Not explicitly stated, but includes a bulky isopropyl group.
- Key Features : Bromophenyl group with an isopropyl substituent on the aromatic ring.
- Properties : Increased steric hindrance may reduce membrane permeability compared to the target compound .
Fluorophenyl Piperidine Derivatives
Pharmacologically Active Piperidine Derivatives
3-Benzyl-1-ethyl-4-hydroxy-4-phenylpiperidine HCl
- Activity: Non-competitive H₁ receptor antagonist at 1×10⁻⁶ M .
- Comparison : The hydroxy and benzyl groups in this compound create a distinct pharmacophore. The target’s bromophenyl group might favor π-π stacking with aromatic residues in receptors, differing from the hydroxy-benzyl interactions.
Meperidine HCl (Pethidine HCl)
Structural and Functional Implications
Table 1: Key Properties of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅BrClN | 276.60 | 2-(4-Bromophenyl) | High halogen content, hydrochloride salt |
| 1-(2-(4-Triazolylphenoxy)ethyl)piperidine HCl | C₁₅H₂₀N₄O·HCl | 308.81 | Triazolylphenoxyethyl | Enhanced H-bonding, lower lipophilicity |
| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | C₁₁H₁₄ClNO₂S·HCl | 296.21 | Sulfonyl-chlorophenyl | Electron-withdrawing, acidic |
| 3-Benzyl-1-ethyl-4-hydroxy-4-phenylpiperidine HCl | C₁₉H₂₄NO·HCl | 316.86 | Hydroxy-benzyl | H₁ receptor antagonism |
Key Trends :
- Halogen Effects : Bromine’s size and polarizability enhance binding in hydrophobic pockets compared to chlorine or fluorine.
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates.
- Substituent Bulk : Bulky groups (e.g., isopropyl in ) reduce passive diffusion but may improve target specificity.
Research and Application Context
The target compound’s bromophenyl group is structurally analogous to intermediates in kinase inhibitors or GPCR-targeted therapies. For example, fexofenadine () uses a piperidine-hydroxydiphenylmethyl group for antihistamine activity, suggesting the target’s bromophenyl group could be optimized for similar applications.
Preparation Methods
Nucleophilic Aromatic Substitution Route
- Starting Materials: Bromobenzene, piperidine, and sulfolane.
- Process: Bromobenzene reacts with piperidine in the presence of an alkali base and sulfolane as a solvent under heating conditions. This nucleophilic aromatic substitution yields N-phenylpiperidine.
- Bromination: The N-phenylpiperidine is then brominated using brominating agents such as dibromohydantoin or N-bromosuccinimide under controlled temperatures (10–25 °C) in organic solvents like dichloromethane or acetonitrile.
- Purification: The crude product is purified by washing, filtration, and recrystallization, yielding 1-(4-bromophenyl) piperidine with yields reported around 87–90% and purity above 98% (GC analysis).
- Advantages: This method is noted for having few reaction steps, simple operation, and relatively high yield.
Catalytic Hydrogenation of 4-(4-Bromophenyl)-1,2,3,6-Tetrahydropyridine
- Starting Material: 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
- Catalyst: Rhodium catalyst contaminated with carbon.
- Reaction Conditions: The substrate is dissolved in methanol with triethylamine and subjected to hydrogenation at 20 °C under 5171.62 Torr pressure for 24 hours.
- Outcome: This hydrogenation step reduces the tetrahydropyridine to 4-(4-bromophenyl)piperidine with a high yield of 98%.
- Purification: The product is filtered and concentrated to yield a white solid, confirming high purity by NMR analysis.
Conversion to Piperidine, 2-(4-bromophenyl)-, HCl
After obtaining 1-(4-bromophenyl) piperidine, conversion to the hydrochloride salt involves:
- Method: Treatment of the free base with hydrochloric acid, typically in an organic solvent or aqueous medium.
- Result: Formation of the hydrochloride salt which is more stable and suitable for pharmaceutical applications.
- This step is standard and generally involves dissolving the amine in a solvent like ethanol or ether, followed by addition of HCl gas or concentrated hydrochloric acid, and subsequent crystallization of the salt.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Bromination | Bromobenzene, Piperidine, Alkali, Sulfolane | Heating, bromination with dibromohydantoin or N-bromosuccinimide, organic solvents | 87-90 | >98 (GC) | Simple, few steps, high yield |
| Catalytic Hydrogenation | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | Rhodium catalyst, MeOH, triethylamine, H2 (100 psi), 24 h | 98 | High | High yield, mild conditions |
| Hydrochloride Salt Formation | 1-(4-Bromophenyl) piperidine | HCl addition in solvent, crystallization | Quantitative | High | Standard salt formation step |
Research Findings and Analytical Data
- Spectral Confirmation: Products are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
- IR Peaks: Characteristic aromatic C-H stretches (~3000 cm^-1), aliphatic C-H (~2900 cm^-1), and C-Br stretches are observed.
- NMR Data: Aromatic protons appear as doublets around 7.1–7.3 ppm; piperidine ring protons show multiplets in the 1.5–3.0 ppm range.
- Mass Spectrometry: Molecular ion peaks consistent with C11H14BrN (molecular weight ~240) confirm the molecular structure.
- Purity: Gas chromatography (GC) analyses indicate purities exceeding 98% for key intermediates and final products.
Q & A
Q. What are the optimized synthetic routes for Piperidine,2-(4-bromophenyl)-,HCl, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via two primary routes:
- Palladium-catalyzed Suzuki-Miyaura coupling : Reacting 4-bromophenylboronic acid with a piperidine precursor in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF at 80°C yields ~85% purity. Catalyst choice and solvent polarity critically impact side-product formation .
- Reductive amination : Hydrogenation of 4-bromoacetophenone with piperidine using Raney Ni under 50 psi H₂ at 100°C achieves 75% yield. Excess amine and controlled pH (7–8) minimize byproducts .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 85 | 95 | DMF, 80°C, 12 h |
| Reductive amination | Raney Ni, H₂ | 75 | 90 | 50 psi, 100°C, 24 h |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR shows aromatic protons (δ7.3–7.6 ppm, doublet for Br-substituted phenyl) and piperidine protons (δ1.5–3.0 ppm, multiplet for CH₂ groups). ¹³C NMR confirms sp³ carbons (δ20–50 ppm) and aromatic carbons (δ120–135 ppm) .
- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 276.59 (C₁₁H₁₄BrN·HCl). High-resolution MS (HRMS) validates the molecular formula within 3 ppm error .
- Elemental Analysis : C, H, N, Br, and Cl percentages must align with theoretical values (±0.3%) .
Q. What physicochemical properties are critical for experimental handling of this compound?
- Methodological Answer :
- Solubility : Hydrochloride salt enhances water solubility (12 mg/mL at 25°C), but the compound is more soluble in polar aprotic solvents (e.g., DMSO, 50 mg/mL). Precipitation in pH >7 buffers requires acidic conditions (pH 3–5) for stability .
- Stability : Degrades by ≤5% over 6 months at −20°C in airtight containers. Light exposure causes bromine dissociation; store in amber vials .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern this compound in receptor binding?
- Methodological Answer :
- Bromine Substituent : The 4-bromo group increases σ-1 receptor affinity (Ki = 15 nM vs. 25 nM for chloro analog). Steric effects from Br improve hydrophobic interactions in receptor pockets .
- Piperidine Modifications : N-Methylation reduces blood-brain barrier penetration (logP drops from 2.8 to 2.1), while spirocyclic analogs (e.g., ) enhance selectivity for serotonin receptors .
Table 2 : SAR of Piperidine Derivatives
| Derivative | Target Receptor | Ki (nM) | Key Structural Feature |
|---|---|---|---|
| 4-Bromo analog | σ-1 | 15 | Bromine at para position |
| 4-Chloro analog | σ-1 | 25 | Smaller halogen substituent |
| N-Methylated derivative | σ-1 | 45 | Reduced lipophilicity |
Q. How can researchers investigate the neuropharmacological mechanisms of this compound?
- Methodological Answer :
- In Vitro Assays : Radioligand displacement (e.g., [³H]DTG for σ-1 receptors) with varying concentrations (1 nM–10 μM) to calculate Ki. Use HEK-293 cells expressing human receptors .
- In Vivo Models : Administer 10–50 mg/kg intraperitoneally in rodent forced swim tests. Measure immobility time reduction (30–50% at 25 mg/kg) to assess antidepressant-like effects .
- Molecular Docking : Simulate binding poses using AutoDock Vina. The bromophenyl group occupies hydrophobic pockets, while the protonated piperidine nitrogen forms salt bridges with Glu172 (σ-1 receptor) .
Q. What analytical methods resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays at 8–10 concentrations (0.1–100 μM) to confirm EC₅₀/IC₅₀ consistency. Outliers may arise from solvent interference (e.g., DMSO >0.1% inhibits some enzymes) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) for 60 min. High clearance (>50% degradation) suggests rapid inactivation in vivo, explaining efficacy discrepancies between in vitro and in vivo studies .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Bioavailability : The HCl salt increases aqueous solubility, enhancing oral absorption (Cₘₐₓ = 1.2 μg/mL vs. 0.8 μg/mL for free base in rats). Plasma half-life remains unchanged (~2.5 h) .
- Crystallography : X-ray diffraction (if available) reveals ionic bonding between piperidine N⁺ and Cl⁻, stabilizing the crystal lattice and reducing hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
